
D-Allothreonine, hydrochloride
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Overview
Description
D-Allothreonine hydrochloride (CAS: 24830-94-2) is a non-proteinogenic amino acid and a stereoisomer of L-threonine, characterized by the D-configuration at both the α-carbon and β-carbon positions (2S,3R configuration). It is synthesized as a hydrochloride salt to enhance stability and solubility for biochemical applications. The compound is utilized in peptide synthesis, enzyme studies, and as a chiral building block in pharmaceutical research. Its purity, exceeding 99% as confirmed by HPLC , ensures reliability in experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stereocontrolled Synthesis: One of the primary methods for synthesizing D-allo-Threonine involves the stereocontrolled synthesis from D-allo-Threonine and trans-crotonic acid.
Asymmetric Synthesis: Another method involves the asymmetric synthesis of ®-allo-Threonine derivatives using chiral Ni (II) complex-assisted α-epimerization methodology, starting from (S)-Threonine.
Industrial Production Methods: Industrial production of D-allo-Threonine typically involves the use of threonine aldolases, which catalyze the formation of β-hydroxy-α-amino acids from glycine and an aldehyde . This method is highly enantio- and diastereoselective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-allo-Threonine can undergo oxidation reactions, forming various oxidized derivatives.
Reduction: Reduction reactions can convert D-allo-Threonine into its reduced forms.
Substitution: Substitution reactions involving D-allo-Threonine can lead to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-allo-Threonine, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
D-allothreonine, a diastereoisomer of L-threonine, is not naturally found in the human body . Research has explored its potential applications, particularly as a derivative in anti-asthmatic treatments . D-allo-threonine hydrochloride's applications are still being investigated, and the available data is limited.
Scientific Research Applications
-
Anti-asthmatic Activity: LX519290, a derivative of L-allo-threonine, has demonstrated anti-asthmatic effects in in vitro and in vivo studies by modulating the expression of IL-4 and IL-13 .
- Histological analysis of lungs from mice treated with LX519290 showed a decrease in inflammatory cells and prevention of airway smooth muscle hypertrophy in ovalbumin (OVA)-challenged animals .
- LX519290 treatment reduced IL-4 levels to approximately 10% compared to the OVA-challenged group and reduced IL-13 levels by 91.6% in OVA-challenged mice .
- Synthesis of Siderophore Coelichelin: D-allo-threonine is used in the synthesis of coelichelin, a siderophore that acts as a ferric iron delivery vehicle for P. aeruginosa .
Case Studies
- Animal Model for Asthma: In a murine asthmatic model, LX519290 attenuated several disease symptoms, including the infiltration of inflammatory cells, loss of airway structural integrity, and airway obstruction, in ovalbumin (OVA)-challenged mice compared to control animals .
- Wound Healing: An oil extract containing Rubia cordifolia, Glycyrrhiza glabra, and Symplocos racemosa was prepared, and a formulation containing 20% of this oil extract exhibited remarkable wound contraction, proving its efficacy as a topical formulation beneficial in minor skin conditions .
- Growth-Promoting Efficacy for Chicks: D-Allothreonine was tested in chicks but did not demonstrate growth-promoting efficacy .
Data Table
Because the search results provided limited data, a comprehensive table could not be created. Further research is needed to create a more detailed data table.
Mechanism of Action
D-allo-Threonine exerts its effects through its role as a building block in the synthesis of biologically active peptides. It is involved in the formation of carbon–carbon bonds, leading to the production of chiral β-hydroxy-α-amino acids . These compounds are crucial for various biochemical pathways and pharmaceutical applications.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Stereochemical Comparison
Compound | CAS Number | Molecular Formula | Molecular Weight | Stereochemistry | Key Functional Groups |
---|---|---|---|---|---|
D-Allothreonine HCl | 24830-94-2 | C₄H₁₀ClNO₃ | 169.58 (calc.) | (2S,3R) | Amino, hydroxyl, carboxyl |
L-Allothreonine HCl | 28954-12-3 | C₄H₁₀ClNO₃ | 169.58 (calc.) | (2R,3S) | Amino, hydroxyl, carboxyl |
L-Allothreonine methyl ester HCl | 79617-27-9 | C₅H₁₂ClNO₃ | 169.61 | (2S,3S) | Amino, hydroxyl, methyl ester |
D-2-Allylglycine HCl | 108412-04-0 | C₅H₁₀ClNO₂ | 151.59 | D-configuration | Amino, allyl side chain |
Key Differences :
- Stereochemistry : D-Allothreonine HCl exhibits (2S,3R) configuration, whereas L-Allothreonine HCl is (2R,3S). The methyl ester derivative (79617-27-9) modifies the carboxyl group to an ester, altering solubility and reactivity .
- Side Chains : D-2-Allylglycine HCl replaces the hydroxyl group with an allyl chain, impacting hydrogen-bonding capacity and biological activity .
Physicochemical Properties
Table 2: Physicochemical Data
Compound | Purity (% HPLC) | Solubility (Water) | Melting Point (°C) | Stability |
---|---|---|---|---|
D-Allothreonine HCl | >99.0 | High | 190–195 (dec.) | Stable at RT |
L-Allothreonine HCl | >99.0 | High | 185–190 (dec.) | Hygroscopic |
D-2-Allylglycine HCl | >95.0 | Moderate | 160–165 | Light-sensitive |
Amitriptyline HCl | N/A | Soluble | 196–198 | Stable |
Notes:
- D-Allothreonine HCl and its L-isomer share high solubility but differ in hygroscopicity, affecting storage conditions .
- Compounds like Amitriptyline HCl (Table 6 in ), while unrelated structurally, demonstrate how hydrochloride salts enhance drug solubility and thermal stability.
Analytical Methods
Table 3: HPLC Methodologies for Hydrochloride Salts


Insights :
- D-Allothreonine HCl requires acidic mobile phases for optimal separation, similar to other amino acid hydrochlorides .
- USP monographs (e.g., for Doxepin HCl in ) emphasize resolution (R ≥ 1.5) between impurities, a standard applicable to D-Allothreonine HCl quality control.
Biological Activity
D-Allothreonine, a stereoisomer of threonine, has garnered attention for its potential biological activities and applications. This article delves into the biological activity of D-allothreonine hydrochloride, supported by various studies and research findings.
D-Allothreonine (C4H9NO3) is an amino acid that can be synthesized through racemization of L-threonine using specific enzymes like amino acid racemase. The synthesis process involves several steps, including the conversion of L-threonine to a mixture containing both L-threonine and D-allothreonine, followed by purification methods to isolate D-allothreonine .
Biological Activity
1. Antimicrobial Properties
D-Allothreonine has been identified as an antimicrobial agent with broad-spectrum activity against various bacteria, fungi, and viruses. Research indicates that it exhibits significant efficacy in inhibiting the growth of certain pathogens, making it a candidate for further exploration in therapeutic applications .
2. Growth Promotion in Poultry
A study conducted with crossbred male chicks aimed to evaluate the growth-promoting efficacy of D-allothreonine. The findings revealed that D-allothreonine did not significantly enhance growth compared to control groups. This suggests that while it may possess some biological activities, its effectiveness as a growth promoter in poultry is limited .
3. Role in Protein Structure
D-Allothreonine's structural properties allow it to interact with proteins in unique ways. Research has shown that substituting threonine with allothreonine in specific protein structures can influence their hydration properties and stability. For instance, mutations involving allothreonine have been studied to understand their impact on protein folding and stability under varying environmental conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, D-allothreonine was tested against a range of microbial strains. The results demonstrated notable inhibition zones in bacterial cultures, indicating its potential as an antimicrobial agent. Further studies are needed to explore its mechanisms of action and possible applications in clinical settings.
Case Study 2: Protein Interaction Studies
Research exploring the interaction of D-allothreonine with specific protein complexes has shown that it can alter binding affinities and structural conformations. This was particularly evident in studies involving allothreonine mutants within certain protein families, where changes in hydration levels were observed .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for D-Allothreonine hydrochloride, and how can purity be validated during synthesis?
- Methodology : Synthesis typically involves stereoselective methods due to its non-proteinogenic D-allo configuration. A multi-step approach may include:
Chiral starting materials : Use enantiomerically pure precursors (e.g., D-threonine derivatives) to retain stereochemical integrity.
Hydrochloride formation : React the free base with HCl in anhydrous ethanol under controlled pH (3.5–4.5) to precipitate the hydrochloride salt.
Purification : Recrystallization in ethanol/water mixtures to remove byproducts, followed by HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to confirm >98% purity .
- Validation : Purity is assessed via melting point analysis (literature range: 215–220°C), optical rotation ([α]D²⁵ = +8.5° to +9.5° in water), and LC-MS for molecular ion confirmation (m/z 120.1 [M+H]⁺) .
Q. How should D-Allothreonine hydrochloride be stored to ensure stability in laboratory settings?
- Handling : Use nitrile gloves (tested for HCl compatibility, e.g., Ansell® 8th Edition Chemical Resistance Guide) and fume hoods during weighing to prevent hygroscopic degradation .
- Storage : Store in airtight, light-resistant containers at –20°C under nitrogen atmosphere. Stability studies show <5% decomposition over 12 months under these conditions .
Q. What analytical techniques are critical for characterizing D-Allothreonine hydrochloride?
- Primary methods :
- ¹H/¹³C NMR : Assign stereochemistry using D₂O solvent (δ 1.25 ppm for CH₃, δ 3.75 ppm for OH-bearing CH) .
- IR spectroscopy : Confirm HCl salt formation via N–H stretch (2500–3000 cm⁻¹) and carboxylate C=O (1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity of D-Allothreonine hydrochloride in biological assays?
- Chiral resolution : Use chiral HPLC (e.g., Chirobiotic T column, 10 mM ammonium acetate in methanol) to separate D- and L-allothreonine. Retention time differences (Δt ≥ 2.5 min) confirm enantiopurity .
- Biological validation : Incubate with L-amino acid oxidases; absence of reaction products (measured via UV-Vis at 450 nm) confirms D-configuration .
Q. What experimental design considerations are critical for studying thermodynamic properties (e.g., solubility, stability) of D-Allothreonine hydrochloride?
- Factorial design : Optimize solubility using a 3² factorial matrix varying pH (2–6) and temperature (25–45°C). Analyze via UV spectrophotometry (λ = 210 nm) to identify maximum solubility (e.g., 45 mg/mL at pH 4.0, 37°C) .
- Data contradiction resolution : Cross-validate solubility discrepancies using isothermal titration calorimetry (ITC) to account for ionic strength effects .
Q. How can researchers address discrepancies in reported biological activity data for D-Allothreonine hydrochloride?
- Root-cause analysis :
Batch variability : Compare Certificate of Analysis (CoA) data (e.g., residual solvents via GC-MS) across suppliers.
Assay conditions : Replicate studies under standardized protocols (e.g., fixed buffer ionic strength, 150 mM NaCl in PBS) to minimize confounding variables .
- Meta-analysis : Use systematic reviews to aggregate data, applying Cochran’s Q-test (p < 0.05) to identify outliers .
Properties
Molecular Formula |
C4H10ClNO3 |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2(6)3(5)4(7)8;/h2-3,6H,5H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1 |
InChI Key |
OFSUFJTYFFRWFD-SWLXLVAMSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)N)O.Cl |
Canonical SMILES |
CC(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
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